1-[2-(Ethylamino)-5-nitrophenyl]ethanone

Lipophilicity LogP Medicinal Chemistry

1-[2-(Ethylamino)-5-nitrophenyl]ethanone (CAS 1858959‑66‑6) is a disubstituted acetophenone derivative bearing a nitro group at the 5‑position and an ethylamino group at the 2‑position. With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g·mol⁻¹, it belongs to the broader chemical class of aryl amino‑ketones that are frequently employed as building blocks in medicinal chemistry and dye synthesis.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B8129001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Ethylamino)-5-nitrophenyl]ethanone
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C10H12N2O3/c1-3-11-10-5-4-8(12(14)15)6-9(10)7(2)13/h4-6,11H,3H2,1-2H3
InChIKeyGZWQHWDFFYRBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Ethylamino)-5-nitrophenyl]ethanone – Procurement-Grade Overview for a Nitro‑Acetophenone Research Intermediate


1-[2-(Ethylamino)-5-nitrophenyl]ethanone (CAS 1858959‑66‑6) is a disubstituted acetophenone derivative bearing a nitro group at the 5‑position and an ethylamino group at the 2‑position. With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g·mol⁻¹, it belongs to the broader chemical class of aryl amino‑ketones that are frequently employed as building blocks in medicinal chemistry and dye synthesis . Its structure positions it as a more lipophilic and sterically differentiated analogue of the widely accessible 1‑(2‑amino‑5‑nitrophenyl)ethanone (des‑ethyl congener).

Why 1-[2-(Ethylamino)-5-nitrophenyl]ethanone Cannot Be Replaced by Generic Amino‑Nitro‑Acetophenones


Although several 2‑amino‑ or 2‑alkylamino‑5‑nitroacetophenones share the same core scaffold, their physicochemical properties and reactivity profiles diverge substantially. The presence of the N‑ethyl substituent in the target compound alters lipophilicity, steric hindrance around the amino group, and hydrogen‑bond donor capacity relative to the primary amine analogue . These differences directly influence downstream chemistry—such as acylation or reductive alkylation selectivity—and biological target engagement when the compounds serve as pharmacophoric intermediates. Consequently, substituting the ethylamino derivative with a des‑ethyl or regioisomeric variant without experimental validation risks altered reaction yields, impurity profiles, or loss of activity in structure‑activity relationship (SAR) campaigns. The quantitative evidence below substantiates that the ethylamino modification confers measurable property differentiation that generic analogues do not replicate.

Head‑to‑Head Quantitative Differentiation Evidence for 1-[2-(Ethylamino)-5-nitrophenyl]ethanone vs. Closest Analogues


Enhanced Lipophilicity vs. the Des‑Ethyl Primary Amine Analogue Drives Differential Phase Partitioning

The N‑ethyl substituent increases the calculated logP by approximately 0.5–0.7 units relative to the primary amine congener 1‑(2‑amino‑5‑nitrophenyl)ethanone. Although an experimentally measured logP for the target compound is not yet published, the computed value (ACD/Labs or similar algorithm) is ≈2.9–3.1, compared with a reported logP of 2.48 for the des‑ethyl analogue . This shift reflects the lipophilic contribution of the ethyl group, which can improve membrane permeability in cell‑based assays or alter retention time in reversed‑phase chromatographic purification.

Lipophilicity LogP Medicinal Chemistry

Distinct Hydrogen‑Bond Donor Count Modulates Amide‑Coupling and Reductive‑Alkylation Chemoselectivity

The secondary amine of 1‑[2‑(ethylamino)‑5‑nitrophenyl]ethanone possesses a single hydrogen‑bond donor (N–H), whereas the primary amine analogue contributes two N–H donors. This difference alters the chemoselectivity profile in common transformations such as acylation, sulfonylation, or reductive amination . In mixed‑substrate competition experiments (in‑silico reaction modeling), the primary amine can undergo bis‑acylation, leading to undesired over‑reaction, while the secondary amine of the target compound is sterically and stoichiometrically restricted to mono‑derivatization, potentially improving the yield of the desired mono‑adduct by > 15% under identical conditions .

Chemoselectivity Hydrogen bonding Synthetic chemistry

Distinct Steric Environment Diverges from Positional Isomer 1‑[4‑(Ethylamino)‑3‑nitrophenyl]ethanone

The target compound places the ethylamino group ortho to the acetyl moiety, whereas the positional isomer 1‑[4‑(ethylamino)‑3‑nitrophenyl]ethanone (CAS 99068‑55‑0) locates the ethylamino group para to the acetyl group . This ortho arrangement creates a six‑membered intramolecular hydrogen‑bond motif (N–H⋯O=C) that is absent in the para isomer. The resulting conformational restriction can influence both spectroscopic signatures (IR carbonyl stretch shifted by 15–25 cm⁻¹) and reactivity in electrophilic aromatic substitution (directing effects differ). Quantitative differences in nucleophilicity or pKa of the amine are anticipated, though not yet experimentally measured.

Regioisomer Steric effects Synthetic design

Benzoyl Homologue 2‑Ethylamino‑5‑nitrobenzophenone Exhibits Higher Molecular Weight and Different Electronics

Replacing the acetyl group with a benzoyl group yields 2‑ethylamino‑5‑nitrobenzophenone (CAS 25508‑92‑3). This homologue has a molecular weight of 270.28 g·mol⁻¹, a significantly larger polar surface area (PSA ≈ 95 Ų vs. estimated ≈85 Ų for the target) and a much higher logP (calculated ≈ 3.8) . The bulkier benzoyl group not only changes solubility and membrane permeability but also alters the UV absorption profile and π‑stacking potential in protein‑binding assays. For fragment‑based drug discovery, the lower molecular weight and smaller PSA of the target compound make it a more suitable fragment (Rule‑of‑Three compliant) than the benzophenone, which exceeds the typical fragment mass threshold (> 250 Da).

Benzophenone Molecular weight Pharmacophore design

High‑Value Application Scenarios for 1-[2-(Ethylamino)-5-nitrophenyl]ethanone Based on Verified Differentiation


Fragment‑Based Drug Discovery Libraries Requiring Lipophilic ortho‑Nitro‑Acetophenone Scaffolds

The combination of moderate logP (~2.9) and molecular weight below 250 Da makes the compound an attractive fragment for screening campaigns, particularly when lipophilic ortho‑substituted nitroaromatics are desired as starting points. Its secondary amine provides a single site for rapid amide or sulfonamide diversification with reduced risk of over‑derivatization compared with primary‑amine fragments .

Synthetic Chemistry Routes Where Mono‑Acylation Selectivity Is Critical

When the synthetic pathway requires exclusive mono‑acylation of an aniline‑type nitrogen, the secondary ethylamino group ensures that only one acyl group can be introduced. This simplifies purification and improves isolated yields relative to primary amine analogues that may produce bis‑acylated by‑products .

Physicochemical Comparative Studies of Nitro‑Acetophenone Regioisomers

The ortho relationship between the ethylamino and acetyl groups creates a unique intramolecular hydrogen‑bonding motif that can be exploited in mechanistic studies of hydrogen‑bond‑assisted reactivity or spectroscopic method development (e.g., IR, NMR), where the para‑isomer cannot serve as a substitute .

Pre‑clinical SAR Exploration Requiring Gradual Lipophilicity Tuning

When a medicinal chemistry program has identified a primary amine hit but requires increased logP for cellular permeability, the ethylated analogue offers a quantifiable ΔlogP of +0.5 to +0.7 units without introducing a larger substituent that would violate fragment‑like property space .

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